molecular formula C21H19ClFN3O2 B11122013 [3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone

[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone

Cat. No.: B11122013
M. Wt: 399.8 g/mol
InChI Key: QOCIPDPXMHLYHM-UHFFFAOYSA-N
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Description

[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methyl-oxazole ring, and a fluorophenyl-piperazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone typically involves multiple steps, including the formation of the oxazole ring and the attachment of the piperazine group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques such as continuous flow reactors and automated synthesis systems. These methods are designed to optimize reaction conditions, reduce waste, and increase efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur at various positions on the aromatic rings, typically using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Halogenating Agents: Chlorine, bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, [3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone is studied for its potential interactions with various biological targets. It may serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other advanced materials. Its unique properties make it valuable for various applications, including coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of [3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various effects.

Comparison with Similar Compounds

Similar Compounds

  • [3-(5-Methoxy-2-{(1E)-2-[(Z)-(5-phenyl-3-(3-sulfopropyl)-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-butenyl}thieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)-1-propanesulfonate]
  • Benzyl (S)-2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate
  • Ethyl acetoacetate

Uniqueness

What sets [3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone apart from similar compounds is its specific combination of functional groups. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H19ClFN3O2

Molecular Weight

399.8 g/mol

IUPAC Name

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C21H19ClFN3O2/c1-14-19(20(24-28-14)15-6-2-3-7-16(15)22)21(27)26-12-10-25(11-13-26)18-9-5-4-8-17(18)23/h2-9H,10-13H2,1H3

InChI Key

QOCIPDPXMHLYHM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)C4=CC=CC=C4F

Origin of Product

United States

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